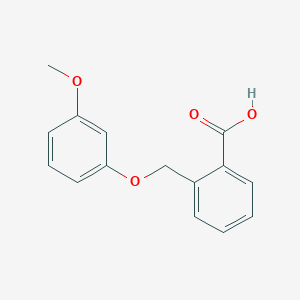

2-(3-Methoxyphenoxymethyl)benzoic acid

描述

2-(3-Methoxyphenoxymethyl)benzoic acid is a benzoic acid derivative featuring a phenoxymethyl substituent at the ortho position of the benzene ring, with a methoxy group at the meta position of the pendant phenyl ring. These compounds often exhibit varied reactivity and functionality based on substituent positions and types, making them valuable in pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

2-[(3-methoxyphenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-6-4-7-13(9-12)19-10-11-5-2-3-8-14(11)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGRJUYHLLELPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene, followed by oxidation, reduction, diazonium hydrolysis, and etherification steps . These methods typically require specific catalysts, such as cobalt manganese bromine composite catalysts, and reaction conditions, including temperatures ranging from 100 to 210°C and pressures of 0.1 to 3 MPa .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of efficient catalysts and controlled reaction environments ensures the scalability of the production process .

化学反应分析

Types of Reactions

2-(3-Methoxyphenoxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures and solvents being adjusted accordingly .

Major Products Formed

The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution reactions .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block for chemists engaged in synthetic organic chemistry.

Biological Applications

Antioxidant and Antibacterial Activities

- Research has indicated that 2-(3-Methoxyphenoxymethyl)benzoic acid exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. Additionally, its antibacterial activity has been documented, suggesting potential therapeutic uses against bacterial infections.

Mechanism of Action

- The compound's mechanism of action may involve the inhibition of specific enzymes or receptors within biological pathways, contributing to its observed antioxidant and antibacterial effects. For instance, it may interact with molecular targets involved in oxidative stress responses and bacterial growth inhibition.

Medicinal Chemistry

Drug Development Potential

- Due to its structural similarity to various biologically active compounds, this compound is being explored for its potential use in drug development. Studies have shown that derivatives of benzoic acid can modulate key biological pathways, making them candidates for novel therapeutic agents .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acid exhibited antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound and its derivatives could be effective in treating multidrug-resistant infections .

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production, indicating its potential role in managing inflammatory diseases.

Industrial Applications

Production of Industrial Chemicals

- Beyond its applications in research and medicine, this compound is utilized in the production of various industrial chemicals and materials. Its functional groups make it suitable for incorporation into polymers and other materials used in manufacturing processes.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Activity | Antioxidant and antibacterial properties |

| Medicinal Chemistry | Potential drug development candidate; modulates biological pathways |

| Industrial Use | Utilized in the production of various industrial chemicals |

作用机制

The mechanism of action of 2-(3-Methoxyphenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects through the inhibition of certain enzymes or receptors, leading to its observed antioxidant and antibacterial activities . The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Features

- 2-(3-Methoxyphenoxymethyl)benzoic Acid: Contains a phenoxymethyl group (C₆H₅OCH₂–) at position 2 of the benzoic acid core, with a methoxy (–OCH₃) at position 3 of the phenyl ring.

- 3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid (Proglobeflowery Acid) : A natural product with methoxy, hydroxyl, and prenyl substituents, isolated from Trollius macropetalus .

- 2-(4-Methoxybenzoyl)benzoic Acid : Features a methoxy-substituted benzoyl group at position 2; computational studies indicate lower ΔGbinding values (indicative of stronger receptor interactions) compared to methyl or unsubstituted analogs .

- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid: Contains a chloromethyl (–CH₂Cl) group, enhancing electrophilic reactivity for applications in immunomodulation and anti-inflammatory drug formulations .

Physicochemical Properties

- Melting Points: 3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid: Not reported, but related compounds (e.g., triazine-linked benzoic acids) exhibit melting points of 217.5–220°C . 2-(Methoxy)benzoic Acid: NMR data (δH 3.98 ppm for –OCH₃) confirm the methoxy group’s electronic effects on aromatic protons .

- Solubility: Methoxy and hydroxy substituents generally improve water solubility via hydrogen bonding, whereas bulky groups like phenoxymethyl reduce it .

Data Table: Key Compounds and Properties

生物活性

2-(3-Methoxyphenoxymethyl)benzoic acid, with the CAS number 938341-60-7, is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound's structure features a benzoic acid moiety substituted with a methoxyphenyl group, which is known to influence its biological activity. The presence of the methoxy group can enhance lipophilicity, potentially affecting the compound's interaction with biological membranes and targets.

Anticancer Activity

Research has shown that derivatives of methoxyphenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving methoxyphenyl derivatives demonstrated promising anticancer activity against SH-SY5Y (neuroblastoma) and MDA-MB-231 (breast cancer) cell lines. The most active compounds in this series had IC50 values ranging from 15.7 µM to 33.9 µM, indicating their potential as therapeutic agents against these cancers .

Table 1: Anticancer Activity of Methoxyphenyl Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14 | MDA-MB-231 | 19.9 |

| 15 | SH-SY5Y | 33.9 |

| 16 | SH-SY5Y | 15.7 |

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Specifically, studies have indicated that these compounds can upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It acts as an intermediate in the synthesis of xanthone derivatives that have been shown to inhibit leukotriene B4 (LTB4) binding to human neutrophils, suggesting a potential role in modulating inflammatory responses .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Mechanism | Effect on LTB4 Binding |

|---|---|---|

| Xanthone Derivative | Inhibition of LTB4 receptors | Significant |

| 2-(3-Methoxyphenoxy)benzoic acid | Intermediate in synthesis | Moderate |

Case Studies

A notable case study involved the synthesis and evaluation of various substituted benzoic acids for their biological activities. The study highlighted that methoxy substitution significantly enhanced the compounds' cytotoxicity against specific cancer cell lines compared to their non-methoxylated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。